REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH2:5].[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14])([O-:9])=[O:8]>C1COCC1>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH:5][C:13](=[O:14])[C:12]1[CH:16]=[CH:17][CH:18]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=1
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Name
|
|
Quantity
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14.25 g
|
Type
|
reactant
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Smiles
|
CN(CCN)C
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
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Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
stirred for 45 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
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Type
|
CUSTOM
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Details
|
was recrystallized from EtOH
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC(C1=CC(=CC=C1)[N+](=O)[O-])=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |